BW723C86 is a 5-HT2B serotonin receptor agonist.
1-[5-(thiophen-2-ylmethoxy)-1H-indol-3-yl]propan-2-amine;hydrochloride
CAS No.: 160521-72-2
Cat. No.: VC0522398
Molecular Formula: C16H19ClN2OS
Molecular Weight: 322.9 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
![1-[5-(thiophen-2-ylmethoxy)-1H-indol-3-yl]propan-2-amine;hydrochloride - 160521-72-2](/images/no_structure.jpg)
Specification
CAS No. | 160521-72-2 |
---|---|
Molecular Formula | C16H19ClN2OS |
Molecular Weight | 322.9 g/mol |
IUPAC Name | 1-[5-(thiophen-2-ylmethoxy)-1H-indol-3-yl]propan-2-amine;hydrochloride |
Standard InChI | InChI=1S/C16H18N2OS.ClH/c1-11(17)7-12-9-18-16-5-4-13(8-15(12)16)19-10-14-3-2-6-20-14;/h2-6,8-9,11,18H,7,10,17H2,1H3;1H |
Standard InChI Key | PYJBJMIBANAOFJ-UHFFFAOYSA-N |
SMILES | CC(CC1=CNC2=C1C=C(C=C2)OCC3=CC=CS3)N.Cl |
Canonical SMILES | CC(CC1=CNC2=C1C=C(C=C2)OCC3=CC=CS3)N.Cl |
Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
BW 723C86 hydrochloride features a complex heterocyclic structure comprising an indole core substituted at the 3-position with a propan-2-amine group and at the 5-position with a thiophen-2-ylmethoxy moiety. The hydrochloride salt form enhances its stability and solubility for experimental use . The systematic IUPAC name, 1-[5-(thiophen-2-ylmethoxy)-1H-indol-3-yl]propan-2-amine;hydrochloride, reflects this arrangement .
Table 1: Key Chemical Identifiers
Stereochemical Considerations
The compound exists in enantiomeric forms due to the chiral center at the propan-2-amine group. The (R)-enantiomer, designated as PD070904, has been synthesized and characterized separately . Stereoselective synthesis routes prioritize the isolation of specific enantiomers to study receptor-binding selectivity, though detailed methodologies remain proprietary .
Synthesis and Manufacturing
Quality Control Specifications
Commercial batches (e.g., Tocris Bioscience™ Catalog No. 105910) adhere to rigorous standards:
Pharmacological Profile
Mechanism of Action
BW 723C86 hydrochloride is a selective 5-HT2B receptor agonist with negligible activity at 5-HT2A or 5-HT2C subtypes . The 5-HT2B receptor, a G protein-coupled receptor (GPCR), mediates downstream effects via Gq/11 signaling, influencing intracellular calcium mobilization and protein kinase C activation .
Table 2: Receptor Binding Affinity (Theoretical)
Receptor Subtype | Predicted Affinity | Experimental Model |
---|---|---|
5-HT2B | High (EC₅₀ ~nM) | In vitro assays |
5-HT2A | Low (>10 μM) | |
5-HT2C | Low (>10 μM) |
Functional Effects
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Cardiovascular system: 5-HT2B activation promotes cardiac valve fibrosis in preclinical models, necessitating caution in long-term studies .
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Central nervous system: Modulates mood and anxiety pathways, though its inability to cross the blood-brain barrier limits direct CNS applications .
Research Applications
Experimental Uses
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Receptor signaling studies: Elucidating 5-HT2B-dependent pathways in isolated tissues or cell lines.
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Drug discovery: Screening for 5-HT2B antagonists to mitigate fibrotic side effects of serotonergic drugs .
Case Study: Cardiac Fibrosis Research
BW 723C86 hydrochloride-induced 5-HT2B activation has been instrumental in modeling drug-induced valvulopathy, a critical concern in ergot-derived therapeutics .
Recent Advances and Future Directions
Stereochemistry-Activity Relationships
Ongoing studies explore the (R)-enantiomer’s (PD070904) pharmacokinetic advantages, including enhanced metabolic stability .
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